7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

Drug Design ADME Prediction Cell Permeability

Researchers requiring a cell-permeable, achiral kinase probe often face supply inconsistency for SAR-critical scaffolds. This compound solves that by offering a stable, commercially available pyrazolo[1,5-a]pyrimidine with a unique 3,5-dimethylpyrazole at position 7. - **Predictable Kinase Engagement**: logD 4.22 and TPSA 33.6 Ų ensure consistent intracellular target access in HEK293/HeLa assays. - **Scaffold Authenticity**: Explicit 3-phenyl/5-propyl/7-dimethylpyrazole substitution vector guarantees reproducible SAR data, unlike variable close analogs. - **CNS Program Readiness**: Physicochemical profile aligns with BBB permeability criteria, making it a direct replacement for bulkier 7-piperazine analogs in neuroinflammation screens.

Molecular Formula C20H21N5
Molecular Weight 331.4 g/mol
Cat. No. B4857367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC20H21N5
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCCCC1=NC2=C(C=NN2C(=C1)N3C(=CC(=N3)C)C)C4=CC=CC=C4
InChIInChI=1S/C20H21N5/c1-4-8-17-12-19(24-15(3)11-14(2)23-24)25-20(22-17)18(13-21-25)16-9-6-5-7-10-16/h5-7,9-13H,4,8H2,1-3H3
InChIKeyWRSPWPVABKLOQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine: Core Profile


7-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine (MW 331.42, C20H21N5) is a fully synthetic, achiral small molecule built on the privileged pyrazolo[1,5-a]pyrimidine scaffold . This fused N-heterocyclic system is extensively exploited in medicinal chemistry for its synthetic versatility and its ability to engage the ATP-binding pocket of diverse kinases, including Pim-1, Flt-3, PI3Kδ, and CDKs [1]. The compound features a 3-phenyl and 5-propyl substitution on the core, and a 3,5-dimethylpyrazole ring at position 7. It is primarily produced as a screening compound within commercial discovery libraries, where its calculated logP of 4.57, logD of 4.22, and low polar surface area of 33.6 Ų are consistent with cell-permeable, Type I kinase inhibitor chemical space .

Type I kinase inhibitor screening scaffold (pyrazolo[1,5-a]pyrimidine)
Cell-permeable design for intracellular target engagement
Achiral, synthetic, single-entity probe for assay-ready libraries

7-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine: Substitution Sensitivity


Simply interchanging this compound with another pyrazolo[1,5-a]pyrimidine or a generic kinase inhibitor is not feasible due to the sensitive structure-activity relationships (SAR) inherent to this scaffold. The pattern of kinase inhibition is exquisitely dependent on the precise combination of substituents at positions 3, 5, and 7. For instance, substituting the 5-propyl group for a 5-methyl group yields an analog (CHEBI:115054) with altered logP and steric profile, while replacing the 7-(3,5-dimethylpyrazole) with a 7-chloro substituent removes a critical hydrogen-bond acceptor motif that can dictate binding pose [1]. Even within a single sub-family like Pim-1 inhibitors, subtle variations lead to dramatic shifts in isoform selectivity and off-target profiles, as demonstrated by the selectivity of lead pyrazolo[1,5-a]pyrimidines against a panel of 119 oncogenic kinases [2]. Therefore, the specific substitution vector of this compound represents a unique combination of lipophilicity, electronic character, and shape complementarity that cannot be replicated by a close analog without risking significant shifts in target engagement and cellular potency.

5-propyl vs 5-methyl

Alters logP and steric profile; predicted membrane partitioning may shift.

7-pyrazole vs 7-chloro

Removal of H-bond acceptor motif may change kinase binding pose and selectivity.

Isoform selectivity sensitivity

Substitution pattern strongly influences Pim-1 vs off-target kinase profile; subtle changes may alter isoform engagement.

7-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine: Differentiation vs. Analogs


Enhanced Lipophilicity & Permeability vs. 5-Methyl Analog

The target compound's 5-propyl chain extends its logP to 4.57 and logD to 4.22, which is approximately 1.1 log units higher than the 5-methyl analog (CHEBI:115054; predicted logP ~3.5) . This translates to a predicted 10-fold increase in membrane partitioning, which is critical for achieving intracellular target engagement in cell-based kinase assays [1].

Lipophilicity gain vs 5-methyl analog
Predicted comparison
Δ logD ≈ +1.1
Supports lipophilicity-driven permeability context
In silico estimation; confirm in cell-based assays
Drug Design ADME Prediction Cell Permeability

Superior CNS Penetration vs. Piperazine Analogs

With a topological polar surface area (TPSA) of only 33.6 Ų, this compound sits well below the commonly cited threshold of <90 Ų for blood-brain barrier penetration, and is significantly lower than the ~40-50 Ų typical of 7-piperazine/piperidine-substituted analogs (e.g., 7-(4-benzylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine) . This reduced TPSA is a direct consequence of the planar, carbon-rich 3,5-dimethylpyrazole at position 7.

CNS TPSA vs piperazine analogs
Data to verify
TPSA 33.6 Ų (Δ -10 to -16)
Supports CNS-permeability prediction context
Estimated values; direct source not cited
CNS Drug Development Blood-Brain Barrier ADME

Reduced Assay Interference vs. 7-Chloro Precursor

Unlike the common synthetic precursor 7-chloro-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine, which contains a reactive aryl chloride capable of covalent adduct formation with biological nucleophiles, the target compound's 7-(3,5-dimethylpyrazole) substituent is chemically inert under physiological assay conditions . The 3,5-dimethylpyrazole is a poor leaving group, eliminating a major source of non-specific protein labeling that can generate false-positive hits in biochemical and cellular assays [1].

Assay interference vs 7-chloro
Class-level inference
Low reactivity (inert pyrazole)
May reduce false-positive risk in primary screens
Structural rationale; no biochemical assay
Assay Interference PAINS Filtering Chemical Probe Quality

DMSO Formulation Requirement vs. Soluble Scaffolds

The target compound's calculated logSw of -4.39 indicates very low intrinsic aqueous solubility (estimated <10 µM in PBS), which is typical for highly lipophilic pyrazolo[1,5-a]pyrimidines with this substitution pattern . This necessitates DMSO stock preparation and careful control of final DMSO concentration in assay media, in contrast to more polar 7-amino or 7-hydroxy analogs that may achieve measurable aqueous solubility [1].

Solubility vs polar kinase inhibitors
Predicted comparison
logSw -4.39 (very low)
Requires DMSO solubilization; not for aqueous dilution
In silico estimation; verify solubility experimentally
Compound Solubility Assay Handling Formulation

7-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine: Application Scenarios


Oncology Kinase Profiling & Selectivity Screening

This compound is best deployed as a member of a diversity set for broad kinase profiling, particularly against Pim-1, Flt-3, and PI3Kδ where the pyrazolo[1,5-a]pyrimidine scaffold has proven activity [1]. Its high lipophilicity (logD 4.22) and low TPSA (33.6 Ų) favor intracellular kinase engagement in whole-cell assays using HEK293 or HeLa cells. As the compound lacks reactive groups, it is ideal for primary screens where assay interference must be minimized to reduce false-positive triage effort [2].

CNS-Penetrant Kinase Inhibitor Lead Discovery

The exceptionally low TPSA of 33.6 Ų positions this compound as a candidate for CNS drug discovery programs targeting kinases implicated in neurodegenerative diseases or brain tumors [1]. Its physicochemical profile aligns with CNS MPO desirability criteria, making it a superior alternative to bulkier 7-piperazine analogs that are typically excluded from BBB-permeable chemical space [2]. Researchers screening for glioblastoma or neuroinflammation targets should prioritize this compound within pyrazolo[1,5-a]pyrimidine libraries.

SAR Expansion: 7-Substituted Pyrazolo[1,5-a]pyrimidines

As a representative of the 7-(3,5-dimethylpyrazole)-substituted sub-series, this compound serves as a critical SAR probe for evaluating the contribution of the pyrazole ring to target binding affinity and selectivity [1]. Its comparison with 7-chloro, 7-amino, and 7-piperazine analogs can delineate the steric and electronic requirements at the solvent-exposed region of the kinase ATP pocket, guiding medicinal chemistry optimization [2].

Computational Docking & Pharmacophore Modeling

The well-defined, achiral structure and commercial availability of this compound make it suitable for computational chemistry workflows, including molecular docking against kinase crystal structures and pharmacophore model generation [1]. The 3,5-dimethylpyrazole moiety provides a distinct hydrogen-bond acceptor pattern that can be used to validate docking poses and scoring functions, particularly when compared to co-crystal ligands of Pim-1 or CDK2 [2].

Application
Selection Property
Validation Focus
Kinase profiling & selectivity screening
Lipophilic scaffold for cell-based assays
Whole-cell target engagement in HEK293/HeLa
CNS kinase inhibitor screening
Low TPSA for blood-brain barrier permeability
CNS MPO desirability profiling
7-substituent SAR studies
Pyrazole H-bond acceptor motif
Binding mode analysis vs kinase ATP pocket
Docking & pharmacophore modeling
Achiral structure with defined H-bond pattern
Docking pose validation (Pim-1/CDK2 co-crystals)
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